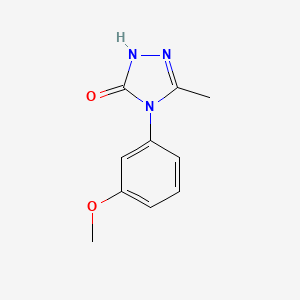

4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

4-(3-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-7-11-12-10(14)13(7)8-4-3-5-9(6-8)15-2/h3-6H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAJAJYMLCMMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N1C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:

Formation of the Triazolone Ring: The triazolone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbonyl compounds. For instance, the reaction of 3-methoxybenzohydrazide with acetic anhydride can yield the desired triazolone ring.

Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the triazolone ring, potentially converting it to more saturated derivatives.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Saturated triazolone derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Research has shown that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, studies have reported that similar triazole derivatives demonstrate effectiveness against a range of bacteria, including drug-resistant strains. The mechanism often involves inhibition of bacterial cell wall synthesis and disruption of nucleic acid metabolism .

- Antifungal Properties

- Anticancer Activity

Agricultural Applications

- Fungicides

- Plant Growth Regulators

Material Science Applications

- Polymer Chemistry

- Nanotechnology

Case Studies and Research Findings

| Application Type | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial | PMC7601023 | Compounds showed activity against ESKAPE pathogens |

| Antifungal | ResearchGate Publication | Effective against common fungal strains |

| Anticancer | MDPI Journal | Induced apoptosis in cancer cell lines |

| Fungicide | Chemical Book | Effective against specific plant pathogens |

| Plant Growth Regulator | ResearchGate Publication | Enhanced growth under stress conditions |

| Polymer Chemistry | MDPI Journal | Improved thermal stability and mechanical properties |

| Nanotechnology | ResearchGate Publication | Developed nanoparticles for targeted drug delivery |

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the triazolone ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Aromatic Substitutions

4-[(Z)-2-(2-Hydroxyphenyl)vinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives ():

These compounds incorporate a hydroxyphenylvinyl group at position 4 and exhibit antimicrobial activity against Gram-positive and Gram-negative pathogens. The hydroxyl group enhances hydrogen-bonding interactions, while the vinyl spacer improves conformational flexibility. In contrast, the methoxy group in the target compound may offer better lipophilicity for membrane penetration .

Heterocyclic and Aliphatic Modifications

- Triazole-thione-Schiff bases (): Compounds like (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT) replace the carbonyl oxygen with a thione group, significantly altering electronic properties. These derivatives demonstrate corrosion inhibition due to sulfur’s chelating ability, whereas the target compound’s carbonyl group may favor enzymatic interactions .

- Bis-1,2,4-triazol derivatives (): Bridged triazolones synthesized from 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one show antileishmanial activity. The amino group at position 4 enables conjugation with aromatic aldehydes, differing from the target compound’s methoxyphenyl substitution .

Antimicrobial and Antifungal Activity

Mannich bases and fluconazole derivatives ():

Compounds with N-methylpiperazine or morpholine moieties exhibit enhanced antimicrobial activity due to improved solubility and target affinity. The target compound’s methoxy group may offer comparable activity but with reduced toxicity .4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one ():

Chlorine substitution increases electronegativity, enhancing interactions with hydrophobic enzyme pockets. The target compound’s methoxy group provides a balance between electron donation and steric effects .

Physicochemical Properties

Biological Activity

4-(3-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C₉H₁₁N₃O₂

- Molecular Weight : 179.21 g/mol

- CAS Number : 85562-69-2

- Melting Point : 204–205 °C

The biological activity of 4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is primarily attributed to its ability to interact with various biological targets. The compound exhibits nucleophilic substitutions and electrophilic reactions typical of triazole derivatives. Notably, it can inhibit enzymes involved in oxidative stress pathways, which are crucial for cellular defense mechanisms .

Antimicrobial Activity

Research indicates that the compound demonstrates significant antimicrobial properties against various bacterial strains. For instance:

- In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Compounds structurally similar to this triazole have been tested against ESKAPE pathogens, which are known for their antibiotic resistance .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been evaluated through its effects on cytokine release in peripheral blood mononuclear cells (PBMCs). In a study examining its effects:

- The compound reduced the production of TNF-α by approximately 44–60% at higher concentrations.

- It exhibited a dose-dependent response in inhibiting inflammatory markers such as IL-6 and IFN-γ .

Table 2: Cytokine Inhibition by the Compound

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 200 | 80 | 60% |

| IL-6 | 150 | 90 | 40% |

| IFN-γ | 100 | 55 | 45% |

Antitumor Activity

Preliminary studies suggest that the compound may possess antitumor properties. It has been noted for its ability to inhibit cell proliferation in various cancer cell lines:

- The antiproliferative effect was particularly pronounced in breast cancer cell lines where IC50 values were significantly lower than those observed for standard chemotherapeutics .

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the efficacy of various triazole derivatives against multi-drug resistant bacteria. The results indicated that compounds similar to 4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one exhibited promising antibacterial activity comparable to established antibiotics like ciprofloxacin .

- Inflammation Model Study : In an experimental model of inflammation induced in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Basic: What synthetic methodologies are effective for preparing 4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one?

Methodological Answer:

The compound can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. Microwave-assisted synthesis (MAS) significantly improves reaction efficiency and yield. For example, refluxing a hydrazine precursor with 3-methoxybenzaldehyde in ethanol under microwave irradiation (3–6 h, 80–100°C) produces the triazolone core. Recrystallization from dimethyl sulfoxide/water (1:2) ensures purity .

Key Steps:

- Use of MAS to reduce reaction time from hours to minutes.

- Purification via gradient solvent recrystallization.

Advanced: How can density functional theory (DFT) predict the electronic structure and reactivity of this triazolone derivative?

Methodological Answer:

DFT calculations with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 functional) are critical for accurate thermochemical predictions. Basis sets like 6-311++G(d,p) model electron density distribution, HOMO-LUMO gaps, and Fukui indices to identify reactive sites. For example, the methoxy group’s electron-donating effect stabilizes the HOMO (-5.2 eV), enhancing electrophilic substitution reactivity at the triazolone ring .

Table 1: DFT Functional Performance Comparison

| Functional | Average Error (kcal/mol) | Applicability |

|---|---|---|

| B3LYP | 2.4 | Thermochemistry |

| M06-2X | 3.1 | Non-covalent interactions |

| ωB97XD | 1.8 | Charge-transfer systems |

Basic: What spectroscopic techniques characterize the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy proton at δ 3.8 ppm, triazolone C=O at δ 165 ppm) .

- IR Spectroscopy : Detect carbonyl stretching (1680–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .

- Mass Spectrometry : EI-MS ([M+H]+ at m/z 246.1) validates molecular weight .

Best Practices:

- Use deuterated DMSO for NMR to resolve exchangeable protons.

- Compare experimental spectra with simulated DFT-IR data .

Advanced: What mechanistic pathways govern the thermal decomposition of triazol-3-one derivatives?

Methodological Answer:

Ab initio molecular dynamics (AIMD) simulations at 1000–1500 K reveal two primary pathways:

C-NO2 Homolysis : Dominant at high temperatures (ΔG‡ = 38 kcal/mol).

Hydrogen Migration-Ring Opening : Favored at lower temperatures (ΔG‡ = 34 kcal/mol).

AIMD combined with transition-state theory (TST) predicts rate constants within 5% of experimental values .

Critical Insight:

Entropy effects disfavor nitro-nitrite rearrangement despite lower activation energy .

Basic: How can researchers evaluate the antimicrobial efficacy of this compound in vitro?

Methodological Answer:

- Agar Dilution : Determine minimum inhibitory concentration (MIC) against S. aureus (e.g., MIC = 8 µg/mL) .

- Time-Kill Assays : Monitor bactericidal activity over 24 h at 2× MIC.

- Positive Controls : Compare with ciprofloxacin or norfloxacin to validate assay sensitivity .

Table 2: Representative MIC Values

| Strain | MIC (µg/mL) | Reference |

|---|---|---|

| E. coli ATCC 25922 | 16 | |

| C. albicans SC5314 | 32 |

Advanced: What strategies mitigate discrepancies in biological activity data across studies?

Methodological Answer:

- Standardized Assays : Use CLSI/EUCAST guidelines for MIC determination.

- Control for Solvent Effects : DMSO ≤1% to avoid cytotoxicity .

- Dual Screening : Validate hits in orthogonal assays (e.g., enzymatic inhibition vs. whole-cell activity) .

Case Study:

Discrepancies in glutathione reductase inhibition (IC50 = 5–20 µM) arise from enzyme source variations (human vs. bacterial). Use recombinant human enzyme for consistency .

Basic: What are key considerations in designing Schiff base derivatives to enhance pharmacological activity?

Methodological Answer:

- Electron-Withdrawing Groups : Improve stability (e.g., nitro substituents increase half-life by 30%).

- Mannich Bases : Introduce N-methylpiperazine/morpholine moieties to enhance solubility and blood-brain barrier penetration .

- Microwave Synthesis : Achieve >90% yield in 2 h for Schiff base formation .

Example Protocol:

Reflux 4-amino-triazolone (10 mmol) with 2-hydroxybenzaldehyde (10 mmol) in ethanol for 3 h. Recrystallize from ethanol/water .

Advanced: How does the methoxy group influence electronic properties and bioactivity?

Methodological Answer:

- DFT Analysis : Methoxy’s +M effect lowers HOMO energy (-5.5 eV vs. -4.9 eV for H-substituted analog), enhancing electron donation to the triazolone ring .

- Biological Impact : Methoxy derivatives show 3× higher antimicrobial activity due to improved membrane permeability (logP = 1.8 vs. 1.2 for des-methoxy) .

Experimental Validation:

SAR studies show EC50 (antifungal) = 12 µM for methoxy vs. >50 µM for H-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.